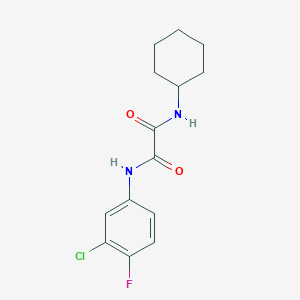

N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide, also known as ABT-594, is a potent analgesic drug that belongs to the family of nicotinic acetylcholine receptor agonists. It was first synthesized in 1996 by Abbott Laboratories and has since been extensively studied for its potential therapeutic applications in the treatment of chronic pain.

Scientific Research Applications

Fluorinated Compounds in Molecular Imaging

Optical Imaging with Fluorophores : Fluorophores, including fluorinated compounds, are explored for their potential in in vivo cancer diagnosis. These compounds are used in optical imaging to permit real-time detection of cancer. Despite their potential, the toxicity of these compounds must be thoroughly investigated to ensure safe administration to patients. The study highlights the importance of fluorophores in molecular imaging and the necessity of evaluating their safety profile (Alford et al., 2009).

Applications in Environmental Science

Nanofiltration Membranes : A new class of piperazine-based nanofiltration (NF) membranes featuring a crumpled polyamide layer, which includes fluorinated components, has been developed. These membranes show potential for dramatic improvements in membrane separation performance, highlighting the role of fluorinated compounds in enhancing the efficiency of environmental applications such as water purification and wastewater treatment (Shao et al., 2022).

Advancements in Drug Delivery Systems

Cyclodextrin-based Nanosponges : Cyclodextrin-based nanosponges (CD-NS), which can encapsulate fluorinated compounds, represent an innovative approach to drug delivery. These highly porous nanoparticles are characterized by their ability to improve the aqueous solubility of poorly water-soluble molecules, protect degradable substances, and offer controlled release. The inclusion of fluorinated compounds in CD-NS underscores their importance in pharmaceuticals, cosmetics, and other applications (Sherje et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide is currently unknown

Biochemical Pathways

The biochemical pathways affected by N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide are currently unknown . Understanding the compound’s target and mode of action will provide insights into the biochemical pathways it affects and their downstream effects.

Result of Action

The molecular and cellular effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide’s action are currently unknown . These effects can be determined once the compound’s target, mode of action, and affected biochemical pathways are identified.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Biochemical Analysis

Biochemical Properties

It is believed to interact with certain enzymes and proteins, potentially influencing their function

Cellular Effects

N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide has been observed to influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects are dependent on the cell type and the concentration of the compound.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide can vary with different dosages. Threshold effects may be observed, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide may be involved in certain metabolic pathways. It could interact with enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of N1-(3-chloro-4-fluorophenyl)-N2-cyclohexyloxalamide and its effects on activity or function are not well known. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClFN2O2/c15-11-8-10(6-7-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUURIWUCNONHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B2570789.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2570790.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2570792.png)

![3-(4-Bromophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2570798.png)

![6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2570805.png)